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molecular formula C10H9NO4 B3049508 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 209225-01-4

5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B3049508
M. Wt: 207.18 g/mol
InChI Key: GGQVEPDTBKHXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

Diethyl malonate (9.10 mL, 60.0 mmol) was added to a stirred suspension of NaH (60% in oil, 3.02 g, 126 mmol) in dry Et2O (500 mL) at 20° C. under N2 and the mixture was stirred for 30 min. 1,2-Bis(bromomethyl)-4-nitrobenzene (118) (18.5 g, 60.0 mmol) was added and the mixture was stirred at 20° C. for 24 h. The reaction was diluted with EtOAc (200 mL) and washed with 1 M HCl. The solvent was evaporated to give a brown oil that was treated with 2 M NaOH (100 mL) in EtOH (100 mL) at 20° C. for 15 h. Most of the solvent was evaporated and DCM (300 mL) was added and the mixture was acidified with 1 M HCl. The organic fraction was dried and the solvent evaporated to give a brown solid that was suspended in xylene (200 mL) and stirred at reflux temperature for 90 min. The solvent was evaporated to give a brown oil which was purified by chromatography, eluting with a gradient (0-20%) of EtOAc/pet. ether, to give acid 119 (2.44 g, 20%) as a pale yellow solid: mp (EtOAc/pet. ether) 115-117° C.; 1H NMR δ 9.10 (br s, 1H, CO2H), 8.06-8.11 (m, 2H, H-4, H-6), 7.36 (d, J=9.0 Hz, 1H, H-7), 3.30-3.56 (m, 5H, H-1, H-2, H-3); 13C NMR δ 180.0, 149.0, 147.6, 143.1, 124.8, 122.7, 119.6, 43.3, 35.9, 35.7. Anal. calcd for C10H9NO4: C, 58.0; H, 4.4; N, 6.8. Found: C, 58.2; H, 4.5; N, 6.8%.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
20%

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=[O:8])[CH2:2][C:3](OCC)=O.[H-].[Na+].BrC[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=1[CH2:25]Br.[OH-].[Na+]>CCOCC.CCOC(C)=O.CCO.C1(C)C(C)=CC=CC=1>[N+:22]([C:19]1[CH:18]=[C:17]2[C:16](=[CH:21][CH:20]=1)[CH2:3][CH:2]([C:1]([OH:9])=[O:8])[CH2:25]2)([O-:24])=[O:23] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
3.02 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for 24 h
Duration
24 h
WASH
Type
WASH
Details
washed with 1 M HCl
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil that
CUSTOM
Type
CUSTOM
Details
Most of the solvent was evaporated
ADDITION
Type
ADDITION
Details
DCM (300 mL) was added
CUSTOM
Type
CUSTOM
Details
The organic fraction was dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid that
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient (0-20%) of EtOAc/pet. ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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